

# BRITE-338733: A Technical Whitepaper on the Potent RecA ATPase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **BRITE-338733**, a small molecule inhibitor of the bacterial RecA ATPase. The information presented herein is compiled from publicly available research and is intended to guide further investigation and development of this compound.

## **Core Compound Data**

**BRITE-338733** is a potent inhibitor of the E. coli RecA protein, a critical enzyme in DNA repair and homologous recombination.[1] Its inhibition of RecA's ATPase activity forms the basis of its mechanism of action.



Parameter	Value	Source
CAS Number	503105-88-2	[2][3]
Molecular Formula	C27H35N3O2	[1]
Molecular Weight	433.6 g/mol	[1]
IC₅₀ (RecA ATPase Activity)	4.7 μΜ	
Hill Slope	7.6	_
Solubility	Soluble in DMSO	_
Chemical Scaffold	2-amino-4,6-diarylpyridine	

# Mechanism of Action: Inhibition of RecA Nucleoprotein Filament Formation

BRITE-338733 functions by directly inhibiting the ATPase activity of the RecA protein. This enzymatic activity is essential for the formation and function of RecA-single-stranded DNA (ssDNA) nucleoprotein filaments. These filaments are central to the process of DNA strand exchange, a key step in homologous recombination and the bacterial SOS response to DNA damage. By competitively binding to the RecA protein, BRITE-338733 prevents the hydrolysis of ATP, thereby disrupting the formation of these crucial filaments and halting downstream DNA repair processes. This mechanism of action suggests that BRITE-338733 could be utilized to potentiate the effects of DNA-damaging antibiotics and to combat the development of antibiotic resistance.





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Fig. 1: Signaling pathway of RecA inhibition by BRITE-338733.

# **Experimental Protocols High-Throughput Screening for RecA ATPase Inhibitors**

The following is a representative protocol based on the methodology used for the discovery of **BRITE-338733**.

Objective: To identify small molecule inhibitors of E. coli RecA ATPase activity from a compound library.

#### Materials:

- 384-well clear flat-bottom assay plates
- BRITE compound library (1 mM in DMSO)
- Biomek® NX liquid handler
- RecA protein
- Assay buffer
- Phosphomolybdate-blue reagent



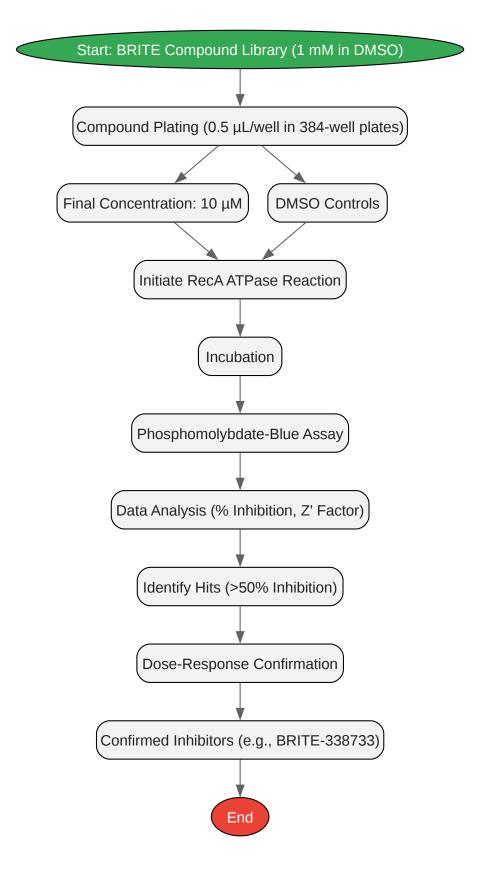




#### Procedure:

- Compound Plating: Using a Biomek® NX liquid handler, 0.5 μL of 1 mM compound solution from the BRITE library was dispensed into wells of a 384-well assay plate. This results in a final screening concentration of 10 μM per compound.
- Control Wells: Wells designated for positive and negative controls were spotted with 0.5  $\mu$ L of DMSO.
- Enzyme Reaction: The RecA ATPase reaction was initiated by adding RecA protein and ATP to the assay buffer in each well.
- Incubation: The assay plates were incubated at a controlled temperature to allow the enzymatic reaction to proceed.
- Detection: The reaction was stopped, and the amount of inorganic phosphate produced was quantified using a phosphomolybdate-blue ATPase assay.
- Data Analysis: The percentage of RecA inhibition was calculated for each compound relative to the control wells. A Z' factor was calculated to assess the quality of the screen.





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### References

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